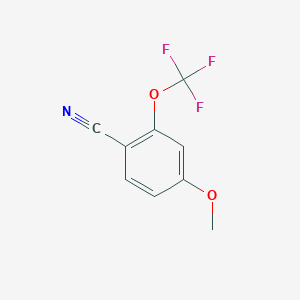

4-Methoxy-2-(trifluoromethoxy)benzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxy-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAVWNDFNGBFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Methoxy 2 Trifluoromethoxy Benzonitrile and Analogous Structures

Strategies for ortho- and para-Substituted Benzonitriles

The synthesis of benzonitriles with specific ortho and para substitution patterns can be approached through two main disconnection strategies: stepwise introduction of functional groups onto a pre-existing benzene (B151609) ring or the use of nucleophilic aromatic substitution on a suitably activated precursor.

Stepwise Functionalization Approaches

Stepwise functionalization involves the sequential introduction of the desired substituents onto an aromatic scaffold. This approach relies on the directing effects of the substituents and the use of regioselective reactions to control the substitution pattern.

One viable route commences with a substituted anisole (B1667542) and proceeds through regioselective bromination followed by conversion of the bromo group to a nitrile. The methoxy (B1213986) group is an ortho-, para-director, which can be exploited to install a bromine atom at the desired position.

Once the brominated intermediate is obtained, the bromine can be displaced by a cyano group. A common method for this transformation is the Rosenmund-von Braun reaction, which typically uses copper(I) cyanide. More modern approaches utilize palladium-catalyzed cyanation reactions with reagents like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]). For example, the synthesis of 2-Fluoro-4-methylbenzonitrile from 4-bromo-3-fluorotoluene (B33196) has been achieved using Zn(CN)2 and a palladium catalyst.

Table 1: Examples of Cyanation of Aryl Bromides

| Starting Material | Cyanating Agent | Catalyst | Product | Yield |

| 4-bromo-3-fluorotoluene | Zn(CN)2 | Pd(PPh3)4 | 2-Fluoro-4-methylbenzonitrile | Not specified |

| 1-Bromo-4-chlorobenzene | TsCN | 4CzIPN | 4-Chlorobenzonitrile | Not specified |

| 4-bromobenzaldehyde | TsCN | 4CzIPN | 4-Formylbenzonitrile | 72% |

Data compiled from various sources. rsc.org

An alternative stepwise approach involves the use of an aniline (B41778) derivative as a starting material. The amino group can be a versatile handle for introducing other functionalities. For instance, an appropriately substituted aniline can undergo a Sandmeyer reaction to introduce the cyano group. wikipedia.orgorganic-chemistry.org

A potential precursor for this route would be 4-methoxy-2-(trifluoromethoxy)aniline. The synthesis of this specific aniline has not been explicitly detailed, but methods for related compounds are known. For example, a protocol for the ortho-trifluoromethoxylation of N-aryl-N-hydroxylamine derivatives has been developed, which provides a route to ortho-OCF3 aniline derivatives. nih.govnih.gov This two-step sequence involves O-trifluoromethylation followed by an intramolecular OCF3 migration.

Once the desired aniline is synthesized, it can be converted to the corresponding diazonium salt, which is then treated with a copper(I) cyanide salt to yield the target benzonitrile (B105546). The Sandmeyer reaction is a well-established and widely used method for this transformation. wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of highly substituted aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups.

For the synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile, an SNAr approach could start from a dihalogenated benzonitrile or a benzonitrile with a good leaving group, such as a nitro group, ortho or para to the cyano group. The trifluoromethoxy group is strongly electron-withdrawing, which would activate the ring towards nucleophilic attack.

A plausible precursor for an SNAr strategy is 2-fluoro-4-methoxybenzonitrile (B1298646). The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. stackexchange.com The synthesis of 2-fluoro-4-methoxybenzonitrile is known. biosynth.com

In an SNAr reaction, the halogenated precursor would be treated with a suitable nucleophile. To synthesize the target molecule, a source of trifluoromethoxide (CF3O-) would be required. The reaction of 2-fluoro-4-methoxybenzonitrile with a trifluoromethoxide salt could potentially yield this compound. However, generating and handling trifluoromethoxide can be challenging.

The feasibility of this approach is supported by analogous reactions. For example, 2,6-difluoro-4-methoxybenzonitrile (B50328) reacts with ammonia (B1221849) in DMSO to produce 2-amino-6-fluoro-4-methoxy-benzonitrile, demonstrating the displacement of a fluoride (B91410) ion by an amine nucleophile. chemicalbook.com This indicates that the cyano and methoxy groups are compatible with SNAr conditions and that a fluorine atom in the ortho position is susceptible to nucleophilic attack.

Table 2: Examples of Nucleophilic Aromatic Substitution on Fluorinated Benzonitriles

| Starting Material | Nucleophile | Product |

| 2,6-difluoro-4-methoxybenzonitrile | Ammonia | 2-Amino-6-fluoro-4-methoxy-benzonitrile |

Data from a known synthetic procedure. chemicalbook.com

Influence of Basic Conditions (e.g., DBU, K₂CO₃)

The choice of base is critical in the synthesis of aromatic nitriles and their derivatives, profoundly influencing reaction rates and yields. Both organic and inorganic bases are employed, with their efficacy depending on factors such as solubility, steric hindrance, and basicity. uni.lu In the context of nucleophilic aromatic substitution (SNAr) reactions, which are often central to building the target structure, bases like potassium carbonate (K₂CO₃) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently considered.

Potassium carbonate is a widely used inorganic base in polar aprotic solvents like DMF or DMSO. fishersci.co.uk It is effective in promoting reactions such as etherifications (e.g., Ullmann condensation) by deprotonating phenolic precursors. fishersci.co.ukgoogleapis.com Its heterogeneous nature can be advantageous for product work-up, but its limited solubility in some organic solvents can impact reaction kinetics. uni.lu K₂CO₃ can also serve as a reactant; for instance, in the synthesis of dimethyl carbonate from methanol (B129727) and CO₂, it reacts with methanol to form the key CH₃OCOO⁻ intermediate. researchgate.net

DBU, a non-nucleophilic organic base, is known for its strong basicity and high solubility in organic solvents. However, its large steric bulk can sometimes be detrimental. In certain base-assisted proton abstraction reactions, K₂CO₃ provides a high yield while the sterically hindered DBU results in no product. uni.lu The choice between K₂CO₃ and DBU can therefore dictate the success of a synthetic step, with K₂CO₃ often being preferred in SNAr reactions where a solid, moderately reactive base is sufficient to deprotonate the nucleophile without causing unwanted side reactions. googleapis.comnih.gov

| Property | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | K₂CO₃ (Potassium Carbonate) |

|---|---|---|

| Base Type | Organic, Amidine | Inorganic, Carbonate Salt |

| Basicity (pKa of conjugate acid) | ~13.5 (in Acetonitrile) | ~10.33 (pKa of HCO₃⁻) |

| Solubility | High in most organic solvents | Low in most organic solvents; soluble in water |

| Nature | Non-nucleophilic, sterically hindered | Weakly nucleophilic (oxygen atoms), not sterically hindered |

| Common Applications | Elimination reactions, deprotonation of CH-acids | Deprotonation of phenols and alcohols, base in SNAr and alkylation reactions fishersci.co.ukgoogleapis.com |

Introduction of Alkoxy and Trifluoromethoxy Groups

The defining features of this compound are its two distinct ether linkages. The strategies for introducing these groups are a core consideration in any synthetic plan.

Etherification Reactions

The formation of the methoxy group on the benzonitrile ring is typically achieved through etherification of a corresponding phenol (B47542) (a hydroxybenzonitrile intermediate). The Williamson ether synthesis is a classic and versatile method for this transformation. nih.govacs.org This SN2 reaction involves the deprotonation of a phenol by a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide or methyl bromide). nih.govacs.org

For aryl ethers, particularly when constructing more complex structures, copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation, are also highly effective. googleapis.com A patent describing the synthesis of 4-halophenoxy-2-trifluoromethyl benzonitrile illustrates a relevant process where a halophenol is coupled with a halo-benzonitrile in the presence of a base like K₂CO₃ and often a copper catalyst. googleapis.com This type of reaction is crucial for forming the C(aryl)-O-C(aryl) bond and can be adapted for C(aryl)-O-C(alkyl) bond formation.

Another method is alkoxymercuration-demercuriation, which allows for the Markovnikov addition of an alcohol across an alkene. cas.cn While less direct for aromatic systems, it represents a valuable tool for ether synthesis in broader contexts. nih.gov

| Method | Description | Typical Reagents |

|---|---|---|

| Williamson Ether Synthesis | SN2 reaction between an alkoxide and a primary alkyl halide or tosylate. nih.govacs.org | Alcohol, NaH or K₂CO₃, Alkyl Halide |

| Ullmann Condensation | Copper-catalyzed reaction between a phenol and an aryl halide. googleapis.com | Phenol, Aryl Halide, K₂CO₃, Cu Catalyst |

| Alkoxymercuration-Demercuriation | Markovnikov addition of an alcohol to an alkene. nih.govcas.cn | Alkene, Alcohol, (CF₃CO₂)₂Hg, NaBH₄ |

Trifluoromethoxylation Methodologies

Introducing the trifluoromethoxy (OCF₃) group is a significant challenge in synthetic chemistry due to the properties of fluorine. organic-chemistry.org Several methodologies have been developed to form this functional group on an aromatic ring.

One classical approach involves the conversion of a phenol to an aryl trichloromethyl ether, followed by a chlorine-fluorine exchange using reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (HF). organic-chemistry.org A more versatile two-step method is the oxidative desulfurization-fluorination of xanthates derived from phenols. organic-chemistry.org In this procedure, a phenol is first converted to a xanthate intermediate, which is then treated with a fluorine source (e.g., pyridine-HF) and an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) to yield the aryl trifluoromethyl ether. organic-chemistry.orggoogle.com

More recent advancements have focused on direct O-trifluoromethylation of phenols. These methods often employ hypervalent iodine reagents or silver-mediated protocols with a CF₃ source like TMSCF₃ (Ruppert-Prakash reagent) and an oxidant. organic-chemistry.org However, these direct methods can be expensive and may require a large excess of reagents. organic-chemistry.org Another innovative strategy involves the intramolecular rearrangement of N-aryl-N-(trifluoromethoxy)amines, providing access to ortho-trifluoromethoxylated anilines. organic-chemistry.org

| Methodology | Description | Key Reagents |

|---|---|---|

| From Aryl Trichloromethyl Ethers | Chlorination of a methoxy group followed by chlorine-fluorine exchange. organic-chemistry.org | PCl₅/Cl₂, SbF₃ or HF |

| Oxidative Desulfurization-Fluorination | Two-step process via a xanthate intermediate derived from a phenol. organic-chemistry.orggoogle.com | CS₂, Base, MeI (for xanthate); Pyridine-HF, DBH or NBS (for fluorination) |

| Silver-Mediated O-Trifluoromethylation | Direct trifluoromethylation of unprotected phenols. organic-chemistry.org | Phenol, TMSCF₃, Silver Salt (e.g., Ag(I)), Oxidant (e.g., Selectfluor®) |

| Intramolecular Rearrangement | Rearrangement of N-aryl-N-(trifluoromethoxy)amines. organic-chemistry.org | Protected N-aryl-N-hydroxylamines, CF₃ source |

Synthesis of Key Intermediates for this compound

The synthesis of the target compound relies on the availability of appropriately functionalized benzonitrile precursors.

Derivatization of 4-Hydroxy-2-(trifluoromethyl)benzonitrile (B1586635)

The compound 4-Hydroxy-2-(trifluoromethyl)benzonitrile is a logical precursor to the target molecule. uni.lu From this intermediate, two key transformations are required: methylation of the hydroxyl group to form the 4-methoxy moiety, and introduction of the 2-trifluoromethoxy group.

The methylation of the phenolic hydroxyl group can be readily achieved via the Williamson ether synthesis. nih.govacs.org Treatment of 4-hydroxy-2-(trifluoromethyl)benzonitrile with a base like potassium carbonate followed by reaction with a methylating agent such as methyl iodide would yield 4-methoxy-2-(trifluoromethyl)benzonitrile.

The introduction of the trifluoromethoxy group would likely proceed from a different precursor, as direct C-H trifluoromethoxylation at the 2-position would be challenging. A more plausible route involves starting with a precursor that already has a group at the 2-position that can be converted to a hydroxyl, such as 2-amino-4-methoxybenzonitrile. This hydroxyl group could then be subjected to one of the O-trifluoromethylation methods described previously, such as the two-step xanthate procedure. google.com

Preparation of 4-Amino-2-(trifluoromethyl)benzonitrile

4-Amino-2-(trifluoromethyl)benzonitrile is a versatile intermediate used in the synthesis of various pharmaceuticals. Its preparation is well-documented in patent literature and typically involves a three-step sequence starting from m-trifluoromethyl fluorobenzene (B45895).

The synthesis proceeds as follows:

Positional Bromination: m-Trifluoromethyl fluorobenzene undergoes bromination to install a bromine atom at the desired position, yielding 4-fluoro-2-methyl bromobenzene (B47551) trifluoride.

Cyano Group Displacement: The bromo-intermediate is then subjected to a cyanation reaction, typically using cuprous cyanide (CuCN) in a high-boiling solvent like quinoline. This displaces the bromine atom and introduces the nitrile group, forming 4-fluoro-2-trifluoromethyl cyanobenzene.

Ammonolysis Substitution: In the final step, the fluoro group of 4-fluoro-2-trifluoromethyl cyanobenzene is displaced by an amino group. This is achieved by reacting the compound with ammonia (often liquefied ammonia in ethanol) at elevated temperature and pressure in a sealed vessel. The resulting product is 4-Amino-2-(trifluoromethyl)benzonitrile.

Synthesis of 4-Halophenoxy-2-trifluoromethylbenzonitrile Intermediates

A key analogous structure, 4-halophenoxy-2-trifluoromethylbenzonitrile, serves as a valuable intermediate in the synthesis of fungicidal compounds. researchgate.netgoogle.com Its synthesis is a prime example of the methodologies employed for this class of molecules. A highly efficient process involves the reaction of a phenol derivative with a substituted benzonitrile. researchgate.netgoogle.comgoogleapis.com

The general synthetic approach involves the nucleophilic aromatic substitution of a leaving group on the benzonitrile ring by a phenoxide. A common precursor is 4-nitro-2-(trifluoromethyl)-benzonitrile, where the nitro group is displaced by a substituted phenoxide. researchgate.netgoogle.com The reaction is typically carried out in the presence of a base to generate the phenoxide ion from the corresponding phenol. googleapis.com

The choice of base and solvent is critical for the success of this transformation. Both inorganic and organic bases can be employed. googleapis.com

Table 1: Bases Used in the Synthesis of 4-Halophenoxy-2-trifluoromethylbenzonitrile

| Base Type | Examples |

|---|---|

| Inorganic | NaOH, KOH, Na₂CO₃, K₂CO₃ |

Aprotic organic solvents are generally preferred to facilitate the reaction. googleapis.com

Table 2: Solvents for the Synthesis of 4-Halophenoxy-2-trifluoromethylbenzonitrile

| Solvent |

|---|

| Dimethyl formamide (B127407) (DMF) |

| N-methyl pyrrolidone (NMP) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Toluene |

The reaction can proceed with or without a catalyst, though the use of a catalyst can significantly improve reaction rates and yields. googleapis.com

Advanced Synthetic Techniques and Reaction Optimizations

The synthesis of highly functionalized benzonitriles like this compound benefits from advanced techniques that improve efficiency, selectivity, and yield. These methods are crucial for both laboratory-scale synthesis and industrial production.

Catalytic Approaches in Benzonitrile Synthesis

Catalysis plays a pivotal role in modern benzonitrile synthesis. For the preparation of analogues like 4-halophenoxy-2-trifluoromethylbenzonitrile, copper (Cu) and palladium (Pd) catalysts are particularly effective. googleapis.com

Table 3: Catalysts Employed in the Synthesis of Aryl Ether Benzonitriles

| Catalyst Type | Specific Examples | Molar Ratio (Catalyst:Substrate) |

|---|---|---|

| Copper (Cu) | Cu, Cu(OAc)₂, CuI, CuO, CuCl₂, Cu(acac)₂ | 0.01:1 to 0.1:1 |

| Palladium (Pd) | Pd/C, PdCl₂ | 0.01:1 to 0.1:1 |

These catalysts facilitate the carbon-oxygen bond formation in Ullmann-type condensation reactions, which are essential for creating the diaryl ether linkage present in many analogous structures. organic-chemistry.orgsemanticscholar.org The selection of the appropriate catalyst and ligand system is crucial and often determined through experimental optimization. googleapis.com

Beyond the formation of ether linkages, catalytic methods are also employed for the synthesis of the benzonitrile group itself. For instance, the ammoxidation of substituted toluenes over mixed transition metal oxide catalysts is a key industrial process. nih.gov More recent developments include the use of nanoscale iron oxide catalysts for the aerobic oxidation of aldehydes in the presence of ammonia, offering an environmentally benign route to nitriles. orgsyn.org

Controlled Reaction Conditions for Enhanced Selectivity and Yield

Achieving high selectivity and yield in the synthesis of complex benzonitriles is contingent upon the meticulous control of reaction parameters. Temperature is a critical factor; for example, in certain preparations of benzonitrile from benzaldehyde, increasing the temperature from 90°C to 120°C can significantly enhance both the reaction rate and the final yield. lookchem.com

The stoichiometry of reactants and reagents is also paramount. In the synthesis of 4-halophenoxy-2-trifluoromethylbenzonitrile, the molar ratio of the base to the starting benzonitrile is typically maintained between 0.8:1 and 2:1 for optimal results. googleapis.com Similarly, catalyst loading must be carefully controlled, with molar ratios often in the range of 0.01:1 to 0.1:1 to balance reaction efficiency with cost and potential side reactions. googleapis.com

The choice of solvent can also dramatically influence the outcome of the reaction, affecting solubility, reaction rates, and even the reaction pathway. acs.org For instance, in the synthesis of benzonitriles using ionic liquids, paraxylene was identified as a superior solvent compared to others, leading to higher yields. acs.org

Table 4: Optimization of Reaction Conditions for Benzonitrile Synthesis

| Parameter | Condition | Effect |

|---|---|---|

| Temperature | 90°C → 120°C | Increased reaction rate and yield lookchem.com |

| Base:Substrate Ratio | 0.8:1 to 2:1 | Optimized for high conversion googleapis.com |

| Catalyst Loading | 0.01:1 to 0.1:1 | Balances efficiency and cost googleapis.com |

Development of Streamlined and Efficient Synthetic Routes

The pursuit of "green" chemistry has led to the development of more environmentally friendly synthetic methods. One such innovation is the use of ionic liquids in benzonitrile synthesis. lookchem.comgoogle.com Ionic liquids can act as a co-solvent, catalyst, and phase-separation agent, eliminating the need for traditional metal salt catalysts and simplifying the purification process. lookchem.comgoogle.com In one reported green synthesis of benzonitrile, the ionic liquid could be easily recovered and recycled, demonstrating a sustainable approach. lookchem.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei. For 4-Methoxy-2-(trifluoromethoxy)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be essential for an unambiguous structural assignment.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The proton ortho to the methoxy group and meta to the nitrile is anticipated to appear at a certain chemical shift, influenced by the electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitrile and trifluoromethoxy groups. The other two aromatic protons would also exhibit characteristic shifts and couplings. The methoxy group should present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 7.8 | m |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The carbon of the nitrile group (C≡N) is expected to appear in the downfield region, typically around 115-120 ppm. The aromatic carbons will resonate in the 110-165 ppm range, with their specific shifts influenced by the attached functional groups. The carbon attached to the methoxy group would be significantly shielded, while the carbon bonded to the trifluoromethoxy group would be deshielded. The methoxy carbon itself will appear as a single peak in the aliphatic region, generally around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Nitrile (C≡N) | ~117 |

| Aromatic C-O(CF₃) | ~150 (quartet due to C-F coupling) |

| Aromatic C-O(CH₃) | ~163 |

| Other Aromatic C | 110 - 135 |

| Methoxy (OCH₃) | ~56 |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl and Trifluoromethoxy Group Confirmation

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing functional groups. In the case of this compound, the trifluoromethoxy group would produce a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the -OCF₃ group and is crucial for confirming its presence and electronic environment.

Table 3: Predicted ¹⁹F NMR Chemical Shift

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the substituents on the aromatic ring by observing correlations from the methoxy protons to the adjacent aromatic carbons, and from the aromatic protons to the nitrile carbon and the carbons bearing the oxygen substituents.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. chemuniverse.com

Vibrational Assignments of Nitrile and Fluorinated Moieties

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The nitrile group (C≡N) stretching vibration is expected to produce a sharp and intense band in the IR spectrum, typically in the region of 2220-2240 cm⁻¹. scm.com This band is often weaker in the Raman spectrum.

The trifluoromethoxy group will exhibit strong C-F stretching vibrations, which are typically observed in the region of 1100-1300 cm⁻¹. These are usually very intense bands in the IR spectrum. The C-O stretching of the methoxy and trifluoromethoxy groups, as well as various C-H bending and aromatic ring vibrations, would also be present, contributing to a complex and informative vibrational spectrum.

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| C-F Stretch (OCF₃) | 1100 - 1300 | Very Strong |

| C-O Stretch (Aromatic) | 1200 - 1300 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. It measures the mass of ions with very high accuracy, typically to within a few parts per million (ppm). For this compound (C₉H₆F₃NO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The predicted monoisotopic mass of this compound is 217.03960 Da. uni.lu By comparing the experimentally measured mass to the calculated theoretical mass, the elemental composition can be confirmed with high confidence. HRMS data is often presented for various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇F₃NO⁺ | 218.04743 |

| [M+Na]⁺ | C₉H₆F₃NNaO⁺ | 240.02937 |

| [M+K]⁺ | C₉H₆F₃KNO⁺ | 255.99931 |

| [M+NH₄]⁺ | C₉H₁₀F₃N₂O⁺ | 235.07397 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nist.gov

This process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for the compound. shimadzu.com The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural information that confirms the compound's identity. GC-MS is also highly effective for assessing purity by detecting and identifying any volatile impurities present in the sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in pharmaceutical analysis for impurity profiling. ijprajournal.comchimia.ch It is particularly suited for identifying non-volatile, polar, or thermally labile impurities that are not amenable to GC-MS analysis. lcms.cz In the context of this compound, LC-MS can be used to detect and identify impurities arising from the synthetic route (e.g., starting materials, by-products) or from degradation. chimia.ch The liquid chromatograph separates the compound from its impurities, which are then ionized using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) before mass analysis. This approach preserves the molecular ion, providing clear molecular weight information for each impurity, which is the first step toward its structural identification. ijprajournal.com

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the quantification of the main compound and the detection of impurities. biomedres.us

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of pharmaceutical intermediates and active ingredients. ijprajournal.comeastfine.net For this compound, a reverse-phase HPLC (RP-HPLC) method would typically be developed. In this method, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com

The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks, including impurities. A typical HPLC method for purity assessment is validated for several parameters, including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), to ensure the results are reliable and reproducible. ptfarm.plnih.gov

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable analytical technique in synthetic organic chemistry for qualitatively monitoring the progress of a chemical reaction. chemicalbook.com Its utility lies in the ability to quickly separate components of a reaction mixture, allowing for the visualization of the consumption of starting materials and the formation of products. wikipedia.org This section details the application of TLC for monitoring the synthesis of this compound.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. The separation of compounds is based on their differential partitioning between the stationary and mobile phases, which is primarily governed by polarity. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). wisc.edu Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.

The Rf value is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For a given compound, the Rf value is a characteristic constant under a specific set of chromatographic conditions (i.e., stationary phase, mobile phase, temperature).

A common synthetic route to this compound is the Williamson ether synthesis, which involves the methylation of its precursor, 4-hydroxy-2-(trifluoromethoxy)benzonitrile (B1375557). In this reaction, the phenolic hydroxyl group of the starting material is converted to a methoxy group in the product. This transformation leads to a significant decrease in the polarity of the molecule, as the polar hydroxyl group is replaced by a less polar ether group. This difference in polarity is the basis for effectively monitoring the reaction's progress using TLC on a silica gel plate. wisc.educhegg.com

Experimental Protocol for Reaction Monitoring

To monitor the conversion of 4-hydroxy-2-(trifluoromethoxy)benzonitrile to this compound, the following TLC procedure can be employed:

TLC Plate and Mobile Phase Selection: Standard silica gel 60 F254 plates are used as the stationary phase. A suitable mobile phase, or eluent, is a mixture of non-polar and polar solvents, with the ratio adjusted to achieve optimal separation. For this particular transformation, a solvent system of 7:3 (v/v) n-hexane/ethyl acetate is effective.

Sample Preparation and Spotting: Tiny samples (aliquots) are taken from the reaction mixture at various time intervals (e.g., 0, 30, 60, and 120 minutes). These are diluted with a volatile solvent like dichloromethane. Using a capillary tube, small spots of the diluted starting material (SM), the reaction mixture (R), and a "co-spot" (C) containing both the starting material and the reaction mixture are applied to a pencil line drawn approximately 1 cm from the bottom of the TLC plate. The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane. chem-station.com

Development and Visualization: The TLC plate is placed in a closed chamber containing the mobile phase, ensuring the solvent level is below the initial spotting line. The solvent ascends the plate by capillary action. Once the solvent front is about 1 cm from the top of the plate, the plate is removed and the solvent front is immediately marked with a pencil.

Since both the reactant and product are aromatic compounds, they can be visualized under a UV lamp (254 nm), where they will appear as dark spots against the fluorescent background of the plate. uni.lu The spots are circled with a pencil to mark their positions.

Interpreting the TLC Results

The progress of the reaction is determined by observing the changes in the spotting pattern on the TLC plate over time.

The starting material, 4-hydroxy-2-(trifluoromethoxy)benzonitrile, being more polar due to its hydroxyl group, will have a lower Rf value.

The product, this compound, being less polar, will have a higher Rf value.

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Detailed Research Findings

The table below presents hypothetical yet plausible TLC data for monitoring the Williamson ether synthesis of this compound.

| Time (minutes) | TLC Plate Diagram | Observations | Rf (Starting Material) | Rf (Product) | Reaction Progress |

|---|---|---|---|---|---|

| 0 | SMCR | Only the starting material spot is visible in all lanes. | 0.30 | - | 0% |

| 30 | SMCR | A new, less polar spot (product) appears. The starting material spot has slightly diminished in intensity. | 0.30 | 0.60 | Approx. 40% |

| 60 | SMCR | The product spot is now more intense than the starting material spot. | 0.30 | 0.60 | Approx. 80% |

| 120 | SMCR | The starting material spot has completely disappeared from the reaction lane (R). | - | 0.60 | >95% (Complete) |

This systematic approach using TLC provides a clear and reliable visual confirmation of the reaction's progression, guiding the chemist on when to terminate the reaction and proceed with workup and purification. chem-station.com

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the current body of research: detailed theoretical studies on the compound this compound are not publicly available. Consequently, the specific computational chemistry and theoretical analyses requested—including quantum chemical calculations and reaction mechanism elucidations for this particular molecule—cannot be provided at this time.

While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating molecular properties, their application to this compound has not been documented in accessible scholarly articles. Such studies would be necessary to generate the specific data required for a comprehensive analysis, which would include:

Geometry Optimization and Electronic Structure: Determining the most stable three-dimensional arrangement of the atoms and understanding the distribution of electrons within the molecule.

Prediction of Spectroscopic Parameters: Calculating expected NMR chemical shifts and vibrational frequencies, which are crucial for experimental characterization.

Molecular Orbital Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity.

Reaction Mechanism Elucidation: Computationally modeling reaction pathways, including identifying transition states and calculating energy barriers, to understand how the molecule might react.

General computational studies have been conducted on structurally related compounds, such as various substituted benzonitriles and anisoles. These studies demonstrate the utility of DFT and other methods in predicting molecular behavior. However, due to the unique electronic and steric effects of the combined methoxy, trifluoromethoxy, and nitrile groups at their specific positions on the benzene ring, the findings from these related studies cannot be accurately extrapolated to this compound.

The absence of specific research on this compound means that any discussion of its computational chemistry would be purely speculative and would not meet the standards of scientific accuracy. Further research, involving dedicated computational projects, would be required to generate the data necessary to fulfill the requested detailed analysis.

Computational Chemistry and Theoretical Studies on 4 Methoxy 2 Trifluoromethoxy Benzonitrile

Reaction Mechanism Elucidation via Computational Methods

Molecular Electron Density Theory (MEDT) for Understanding Reactivity Types

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity by analyzing the electron density distribution of a molecule. Unlike theories that focus on molecular orbitals, MEDT posits that the capacity for changes in electron density, rather than orbital interactions, governs molecular reactivity. This approach allows for a detailed analysis of nucleophilic and electrophilic sites within a molecule, predicting its behavior in chemical reactions.

For 4-Methoxy-2-(trifluoromethoxy)benzonitrile, the distribution of electron density is significantly influenced by its three substituents: the nitrile (-CN) group, the methoxy (B1213986) (-OCH₃) group, and the trifluoromethoxy (-OCF₃) group.

Nitrile Group (-CN): This group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. It deactivates the aromatic ring towards electrophilic substitution and is itself a site of potential nucleophilic attack at the carbon atom.

Methoxy Group (-OCH₃): Located at the para position relative to the trifluoromethoxy group, the methoxy group is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. However, it also exerts a weaker electron-withdrawing inductive effect.

Trifluoromethoxy Group (-OCF₃): Positioned at the ortho position to the nitrile group, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect).

The interplay of these electronic effects creates distinct regions of high and low electron density across the molecule. An MEDT analysis would likely predict that the aromatic ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The nitrile carbon is a prominent electrophilic site. Conversely, the oxygen atom of the methoxy group would be a nucleophilic center. These insights are crucial for predicting how this compound will interact with other reagents and for designing synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity. These models are instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.

A key component of many QSAR studies is the use of Hammett sigma (σ) constants, which quantify the electron-donating or electron-withdrawing effect of a substituent on the reactivity of a benzene (B151609) ring. wikipedia.orglibretexts.org The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted benzene derivative to the rate constant (k₀) of the unsubstituted parent compound, where ρ (rho) is the reaction constant.

For this compound, the Hammett constants for the methoxy and trifluoromethoxy groups can be used to predict their influence on reactions involving the nitrile group or the aromatic ring.

Methoxy Group (-OCH₃): This group has a negative para-substituent constant (σₚ ≈ -0.27), indicating its electron-donating nature through resonance. youtube.com Its meta-substituent constant (σₘ ≈ +0.12) is positive, reflecting its inductive electron-withdrawing effect. youtube.com

Trifluoromethoxy Group (-OCF₃): This group has positive Hammett constants for both the meta (σₘ ≈ +0.40) and para (σₚ ≈ +0.35) positions, signifying its strong electron-withdrawing character through induction.

The following interactive table summarizes the relevant Hammett sigma constants.

| Substituent | Position on Benzonitrile (B105546) | Hammett Sigma (σ) Constant | Electronic Effect |

| Methoxy (-OCH₃) | 4- (para to -OCF₃) | -0.27 (σₚ) | Electron-donating (Resonance) |

| Trifluoromethoxy (-OCF₃) | 2- (ortho to -CN) | ~+0.40 (approximated from σₘ) | Strongly electron-withdrawing (Inductive) |

Note: The Hammett constant for the ortho-trifluoromethoxy group is approximated using the meta value due to the complexities of ortho effects (steric and electronic), which are not captured by standard Hammett parameters.

These constants can be used in a hypothetical QSAR model to predict, for example, the rate of hydrolysis of the nitrile group. The strong electron-withdrawing nature of the trifluoromethoxy group would be expected to increase the electrophilicity of the nitrile carbon, thus accelerating nucleophilic attack.

By systematically modifying the substituents on the benzonitrile ring and measuring the corresponding reaction rates or biological activities, a QSAR model can be derived. For a series of compounds related to this compound, a hypothetical structure-reactivity relationship could be expressed by a linear free-energy relationship (LFER) equation:

log(Activity) = c₁σ + c₂π + c₃Es + constant

Where:

σ represents the electronic effects (Hammett constant).

π represents the lipophilicity of the molecule.

Es represents the steric effects of the substituents.

c₁, c₂, and c₃ are coefficients determined through regression analysis.

A hypothetical study on a series of benzonitrile derivatives could yield the following data, illustrating the derivation of a structure-reactivity relationship for a specific biological target.

| Compound | Substituent at C4 | Substituent at C2 | Hammett σ (Total) | Lipophilicity (logP) | Biological Activity (IC₅₀, μM) | log(1/IC₅₀) |

| 1 | -H | -H | 0.00 | 2.10 | 150 | 3.82 |

| 2 | -OCH₃ | -H | -0.27 | 2.11 | 200 | 3.70 |

| 3 | -H | -OCF₃ | 0.40 | 3.05 | 50 | 4.30 |

| 4 | -OCH₃ | -OCF₃ | 0.13 | 3.06 | 75 | 4.12 |

From such data, a regression analysis could be performed to determine the coefficients in the QSAR equation, thereby quantifying the contribution of electronic, lipophilic, and steric factors to the observed biological activity.

Molecular Modeling and Docking Studies (Focused on Ligand-Target Interactions for Methodological Research)

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. viu.ca These methods are fundamental in structure-based drug design.

In a hypothetical docking study, this compound could be docked into the active site of a theoretical protein model to explore its potential binding modes. The molecule's structural features would dictate the types of interactions it could form:

Hydrogen Bonding: The nitrogen atom of the nitrile group and the oxygen atoms of the methoxy and trifluoromethoxy groups can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can interact with nonpolar amino acid residues in the protein's binding pocket.

Dipole-Dipole Interactions: The highly polar nitrile and trifluoromethoxy groups can engage in dipole-dipole interactions with polar residues.

A docking simulation would generate multiple possible binding poses, which are then scored based on their predicted binding affinity. The results would highlight the key amino acid residues involved in the interaction and provide a structural basis for the molecule's hypothetical activity.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the bonds connecting the methoxy and trifluoromethoxy groups to the aromatic ring will result in different conformers.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into:

Conformational Flexibility: How the conformation of this compound changes upon binding to the target.

Stability of Interactions: The stability of the predicted binding mode and the key intermolecular interactions over the simulation time.

Solvent Effects: The role of water molecules in mediating the ligand-protein interaction.

These simulations provide a more realistic picture of the binding event than static docking and can help refine the understanding of the structure-activity relationship.

Prediction of Physicochemical Descriptors

The computational prediction of physicochemical descriptors provides a rapid and cost-effective method to estimate the properties of a molecule before its synthesis or experimental characterization. These descriptors are essential in assessing a compound's potential for various applications, including its suitability as a drug candidate or a functional material. For this compound, two critical descriptors, the Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP), have been calculated to forecast its polarity and lipophilicity, respectively.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. chemicalize.com It is a valuable parameter in medicinal chemistry for predicting the transport properties of drugs, such as their absorption and ability to permeate cell membranes. chemaxon.com Molecules with a lower TPSA are generally more capable of crossing biological barriers like the blood-brain barrier. chemicalize.com The TPSA for this compound has been computationally determined to provide an estimation of its polarity and potential membrane permeability.

Interactive Data Table: Calculated TPSA for this compound

| Compound Name | Formula | TPSA (Ų) |

| This compound | C9H6F3NO2 | 42.29 |

Note: This value was calculated using computational methods and represents a theoretical prediction.

LogP Determinations for Lipophilicity Assessment

The partition coefficient between n-octanol and water, expressed as its logarithm (LogP), is a well-established measure of a molecule's lipophilicity or hydrophobicity. vcclab.org This parameter is of paramount importance in drug design as it influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. vcclab.org A balanced LogP value is often sought, as excessively high values can lead to poor aqueous solubility and metabolic instability, while very low values may hinder membrane permeation. The LogP for this compound has been computationally predicted to assess its lipophilic character.

Interactive Data Table: Calculated LogP for this compound

| Compound Name | Formula | LogP |

| This compound | C9H6F3NO2 | 3.14 |

Note: This value was calculated using computational methods and represents a theoretical prediction.

Applications in Organic Synthesis and Advanced Materials Research

Role as a Versatile Synthetic Intermediate

The reactivity of the nitrile and the influence of the electron-donating methoxy (B1213986) and electron-withdrawing trifluoromethoxy groups make 4-Methoxy-2-(trifluoromethoxy)benzonitrile a versatile precursor for a range of organic compounds.

Building Blocks for Complex Aromatic and Heterocyclic Compounds

Benzonitrile (B105546) and its derivatives are well-established building blocks in organic synthesis for the creation of a wide array of aromatic and heterocyclic compounds. The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions to form heterocyclic rings. While specific research on this compound as a starting material for such syntheses is not extensively documented, its chemical structure suggests its utility in constructing complex molecular frameworks. The presence of the methoxy and trifluoromethoxy substituents can influence the regioselectivity and reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions, allowing for the synthesis of specifically substituted aromatic compounds.

Precursors in the Synthesis of Substituted Phenoxyphenyl Ketones

There is documented evidence of closely related compounds, such as 4-halophenoxy-2-trifluoromethyl benzonitrile, being used as key intermediates in the synthesis of substituted phenoxyphenyl ketones. google.comnbinno.com This suggests a strong potential for this compound to serve a similar role. The synthesis would likely involve the reaction of the benzonitrile derivative with a Grignard reagent derived from a substituted phenol (B47542), followed by hydrolysis to yield the corresponding ketone. These phenoxyphenyl ketones are valuable precursors for various pharmaceuticals and agrochemicals.

Contributions to Polymer Chemistry

The incorporation of fluorine-containing groups into polymers is a well-known strategy to enhance their properties. The trifluoromethoxy group in this compound makes it an interesting monomer or additive for the development of advanced polymers.

Development of Polymers with Enhanced Thermal Stability

Table 1: Thermal Properties of Selected Fluorinated Polyimides

| Polymer | 5% Weight Loss Temperature (Td5) in N2 (°C) | 5% Weight Loss Temperature (Td5) in Air (°C) | Glass Transition Temperature (Tg) (°C) |

| Polyimide 5a | 551-561 | 515-520 | 259-281 |

| Polyimide 5b | 551-561 | 515-520 | 259-281 |

| Polyimide 5c | 551-561 | 515-520 | 259-281 |

Data extrapolated from studies on trifluoromethyl-substituted polyimides. rsc.org The specific polymers listed are representative examples from the cited research and were not synthesized using this compound.

Materials with Improved Chemical Resistance due to Fluorine Content

The high electronegativity and stability of the carbon-fluorine bond impart excellent chemical resistance to fluorinated polymers. These materials are often inert to a wide range of solvents, acids, and bases. The trifluoromethoxy group in this compound would contribute to this property if incorporated into a polymer backbone. Such polymers would be valuable for applications requiring durability in harsh chemical environments, such as in the chemical processing industry or for protective coatings.

Applications in Analytical Chemistry

Currently, there is a lack of specific documented applications of this compound in the field of analytical chemistry. However, fluorinated compounds can sometimes be used as internal standards in ¹⁹F NMR spectroscopy due to their distinct chemical shifts. colorado.edunih.govrsc.org Given its unique fluorine signature, it is plausible that this compound could serve as a reference standard for the identification and quantification of other trifluoromethoxy-containing compounds. Further research would be needed to validate its suitability for such applications.

Utilization as Reagents in Chemical Reactions

There is currently no publicly available scientific literature detailing the specific use of this compound as a reagent in chemical reactions. While its structure suggests potential for various transformations common to benzonitriles and aryl ethers, specific examples, reaction conditions, and outcomes have not been documented in peer-reviewed journals or patents.

Exploration in Electrochemical Materials Science

An extensive search of academic and industry research databases did not yield any studies on the application of this compound in electrochemical materials science.

Potential in Lithium-Ion Battery Research

There is no available research to suggest that this compound has been investigated for its potential in lithium-ion battery research. The electrochemical properties of this specific compound have not been reported in the accessible scientific literature.

Green Chemistry and Sustainable Synthesis Methodologies

No specific green or sustainable synthesis methodologies for this compound have been published in the available literature.

Optimization for Reduced Hazardous Material Consumption

There are no documented studies on the optimization of synthesis routes for this compound with a focus on reducing the consumption of hazardous materials.

Efficiency and Yield Improvements for Industrial Relevance

Information regarding the improvement of synthesis efficiency and yield for this compound for industrial-scale production is not available in the public domain.

Exploration of Derivatives and Structure Activity Relationship Sar Studies for Bioactive Applications Methodological Focus

Systematic Derivatization Strategies

The core structure of 4-Methoxy-2-(trifluoromethoxy)benzonitrile can be systematically modified to create a library of derivatives. These modifications are designed to probe the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.

The introduction of diverse functional groups onto the aromatic ring can significantly alter the compound's physicochemical properties.

Amino Group: An amino group can be introduced via reduction of a nitro group, which in turn can be introduced through electrophilic nitration. The position of nitration is directed by the existing substituents. lookchem.com The resulting aminobenzonitrile can serve as a precursor for a wide range of further modifications, such as acylation or alkylation. chemicalbook.compatsnap.com The amino group can act as a hydrogen bond donor, potentially improving receptor binding affinity.

Isothiocyanato Group: This group can be synthesized from a primary amine, providing a reactive electrophilic center capable of forming covalent bonds with nucleophilic residues in a biological target, such as cysteine or lysine.

Hydroxyl Group: A hydroxyl group can be introduced through various methods, including nucleophilic aromatic substitution of a suitable leaving group or oxidation of an organoboron intermediate. This group can act as both a hydrogen bond donor and acceptor, significantly impacting solubility and receptor interactions.

Alkyl Group: Alkyl groups can be introduced through Friedel-Crafts alkylation. lookchem.com These groups can modulate the lipophilicity of the molecule, which is a critical factor for cell membrane permeability and interaction with hydrophobic pockets of a receptor.

Nitro Group: Electrophilic nitration of the benzene (B151609) ring is a common method to introduce a nitro group. lookchem.com The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group through reduction.

Table 1: Potential Functional Group Modifications of this compound

| Functional Group | Potential Method of Introduction | Potential Impact on Properties |

|---|---|---|

| Amino (-NH2) | Reduction of a nitro group | Increases polarity, hydrogen bonding potential |

| Isothiocyanato (-NCS) | From a primary amine | Covalent bond formation with target |

| Hydroxyl (-OH) | Nucleophilic aromatic substitution | Increases polarity, hydrogen bonding potential |

| Alkyl (-R) | Friedel-Crafts alkylation | Increases lipophilicity |

Incorporating heterocyclic rings is a well-established strategy in drug discovery to introduce new structural diversity and potential biological activities.

Piperazine (B1678402): The piperazine moiety is a common pharmacophore found in many approved drugs. rsc.org It can be introduced by nucleophilic aromatic substitution of a halogenated precursor with piperazine. organic-chemistry.orgnih.govresearchgate.net The basic nitrogen atoms of piperazine can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with biological targets.

Pyrazole (B372694): Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. ingentaconnect.comedwiserinternational.comresearchgate.netwikipedia.org They can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. wikipedia.orgnih.gov The pyrazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. ingentaconnect.comedwiserinternational.com

Quinazoline (B50416): Quinazolines are bicyclic aromatic heterocycles. nih.gov They can be synthesized from substituted 2-aminobenzonitriles. nih.govorganic-chemistry.orgnih.govresearchgate.net The quinazoline scaffold is present in a number of kinase inhibitors and other therapeutic agents.

Thiazolidine: This five-membered saturated heterocycle containing sulfur and nitrogen can be introduced through various synthetic routes. Thiazolidine derivatives have been explored for a wide range of biological activities.

Impact of Substituent Effects on Chemical Behavior and Reactivity

The electronic and steric properties of the substituents on the benzonitrile (B105546) ring play a crucial role in its chemical reactivity and how its derivatives interact with biological targets.

The interplay of inductive and resonance effects of the substituents governs the electron density distribution in the aromatic ring.

Fluorine (in Trifluoromethoxy): Fluorine is the most electronegative element, and the trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group primarily due to the powerful inductive effect (-I) of the three fluorine atoms. nih.govresearchgate.netontosight.ai This effect decreases the electron density of the aromatic ring. nih.gov

Methoxy (B1213986) Group: The methoxy group (-OCH3) exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but more significantly, it has a strong electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic π-system. libretexts.orgutexas.edu

Nitrile Group: The nitrile group (-CN) is a potent electron-withdrawing group through both a strong inductive effect (-I) and a resonance effect (-R). nih.govresearchgate.net

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede chemical reactions or molecular interactions. libretexts.orgnumberanalytics.com The trifluoromethoxy group at the ortho position to the nitrile group can create significant steric bulk, potentially influencing the approach of reagents in chemical reactions and the binding orientation of the molecule within a receptor's active site. researchgate.netacs.org This steric clash can affect the planarity of the molecule and its ability to adopt a conformation required for optimal biological activity.

Methodologies for Investigating Receptor Interactions (Theoretical)

Computational methods are invaluable tools in modern drug discovery for predicting and analyzing the interactions between a ligand and its biological target.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comcreative-biostructure.comnih.gov By analyzing a set of derivatives of this compound with known activities, a QSAR model can be developed to predict the activity of novel, untested analogs, thereby guiding the design of more potent compounds.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor. For derivatives of this compound, molecular docking can be used to visualize the binding mode, identify key interactions with amino acid residues in the active site, and estimate the binding affinity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. nih.gov By identifying the common pharmacophoric features among active derivatives, this model can be used to screen virtual libraries for new potential lead compounds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-hydroxybenzoic acid |

| p-aminobenzoic acid |

| ethyl benzoate |

| 4-methoxybenzoic acid |

| nitrobenzoic acids |

| 2-aminobenzonitrile |

| 4-chlorobenzonitrile |

| 4-methoxyaniline |

| 4-((4-Methoxyphenyl)amino)benzonitrile |

| 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile |

| 4-[(1-(4-Methoxyphenyl)hept-2-yn-1-yl)amino]benzonitrile |

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile |

| 3-bromo-phenol |

| p-bromo-a,a,a-trifluoromethoxybenzene |

| a,a,a-trifluoromethoxybenzene |

| 2-aminobenzamide |

| 2-aminobenzophenones |

| 2-aminobenzyl alcohol |

| 2-ethynylanilines |

| N-phenyl-benzimidamides |

| 2-aminoaryl methanol (B129727) |

| 2-nitrobenzyl alcohols |

| 2-alkylamino N-H ketimine |

| 2-halobenzamides |

| isatoic anhydride |

| 2-(dibenzylamino)benzamide |

| 3-methylindoles |

| isatins |

| 2-aminobenzaldehydes |

| 2-aminobenzylamines |

| 4-(trifluoromethyl)aniline |

| 3-hydroxybenzoic acid |

| benzyl chloride |

| 2,4-dinitro(trifluoromethoxy)benzene |

| acetylacetone |

| 3,5-dimethylpyrazole |

| p-(4-(tert-butyl)phenyl)hydrazine |

| 2-aminobenzylamines |

| 3,5-substituted pyrazole |

| 1,3,4,5-Substituted pyrazole |

| 1,3,5-tri substituted pyrazole |

| N-Boc-protected piperazines |

| α-methylbenzyl piperazines |

Studies on Enzyme Inhibition Mechanisms (Theoretical)

Understanding how a molecule inhibits an enzyme is crucial for its development as a therapeutic agent. Theoretical studies, often employing computational methods, can provide deep insights into the mechanism of enzyme inhibition. These studies can elucidate the binding mode of the inhibitor, identify key interactions with the enzyme's active site, and explain the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type).

For derivatives of this compound, theoretical studies would typically begin with molecular docking simulations. These simulations predict the preferred orientation of the inhibitor when bound to the enzyme's active site. For example, a study on 1,3-thiazole derivatives as cholinesterase inhibitors utilized molecular docking to understand their binding modes. academie-sciences.fr The presence of fluorine in the trifluoromethoxy group can lead to unique interactions, such as halogen bonding, which can significantly contribute to binding affinity. rroij.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the enzyme-inhibitor complex over time. MD simulations provide a more dynamic picture of the binding event, allowing researchers to observe conformational changes in both the inhibitor and the enzyme upon binding.

Quantum mechanical (QM) calculations can also be used to study the electronic aspects of the interaction, such as charge distribution and the energetics of bond formation/breakage in the case of covalent inhibitors. These theoretical approaches, when combined with experimental kinetic data, can provide a detailed picture of the enzyme inhibition mechanism. For example, the Lineweaver-Burk plot for a xanthine (B1682287) oxidase inhibitor derived from a benzonitrile scaffold revealed a mixed-type inhibition mechanism. nih.gov

Rational Design Principles for Novel Chemical Entities

Rational drug design aims to develop new drugs based on a detailed understanding of the biological target. mdpi.com This approach is in contrast to traditional methods that rely on screening large libraries of compounds. The principles of rational design are particularly applicable to the development of novel chemical entities derived from a lead scaffold like this compound.

Scaffold Modification and Optimization for Desired Properties

Scaffold modification is a key strategy in rational drug design. It involves making targeted changes to the core structure of a molecule to improve its properties. For the this compound scaffold, this could involve several approaches:

Scaffold Hopping: This involves replacing the central benzonitrile core with a different, but structurally related, scaffold that maintains the key binding interactions while potentially offering improved properties such as better solubility or reduced toxicity.

Bioisosteric Replacement: As mentioned earlier, replacing functional groups with their bioisosteres can lead to improved pharmacokinetic or pharmacodynamic properties. For example, the nitrile group could be replaced with a tetrazole ring to enhance metabolic stability.

Functional Group Modification: This involves the targeted modification of existing functional groups to optimize interactions with the biological target. For instance, if a hydrogen bond is desired at a specific position, a functional group capable of forming such a bond would be introduced.

The goal of these modifications is to optimize the compound's "drug-like" properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Targeted Synthesis Based on Computational Predictions

Computational chemistry plays a pivotal role in modern rational drug design. By predicting the biological activity and properties of virtual compounds, computational models can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

For the this compound scaffold, a typical workflow would involve:

Building a Pharmacophore Model: Based on the known SAR, a pharmacophore model can be constructed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity.

Virtual Screening: Large virtual libraries of compounds can be screened against the pharmacophore model or docked into the active site of the target enzyme to identify potential hits.

Prioritization and Synthesis: The top-ranked virtual hits are then synthesized and subjected to biological evaluation.

A study on 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilizing agents successfully used molecular docking to guide the design and synthesis of potent compounds. nih.gov This iterative cycle of design, synthesis, and testing is a hallmark of rational drug design and is essential for the efficient discovery of novel bioactive molecules.

Future Perspectives and Research Challenges

Development of Novel and More Selective Synthetic Pathways

The synthesis of highly substituted benzonitriles like 4-Methoxy-2-(trifluoromethoxy)benzonitrile often involves multi-step processes that can be inefficient and costly. A significant area of future research lies in the development of more direct, selective, and sustainable synthetic routes. Current methods for synthesizing related compounds, such as the multi-step preparation of 4-amino-2-trifluoromethyl benzonitrile (B105546) from m-trifluoromethyl fluorobenzene (B45895), highlight the need for more streamlined processes. google.com Future efforts could focus on "one-pot" methodologies, which have been successfully employed for simpler analogs like 4-methoxybenzonitrile, to improve efficiency and yield. google.com

Key research goals in this area should include:

Catalytic C-H Functionalization: Developing novel catalytic systems (e.g., using transition metals) to directly introduce the nitrile, methoxy (B1213986), or trifluoromethoxy groups onto an aromatic core, thus avoiding the use of pre-functionalized starting materials.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, improve safety, and facilitate scalability.

Stereoselective Synthesis: For the creation of more complex, chiral analogs, the development of stereoselective synthetic methods will be crucial. Research into pathways for N-alkenyl derivatives using N-fluoroalkyl-1,2,3-triazoles as precursors could offer insights into achieving high stereoselectivity for related structures. uochb.cz

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Combining multiple reaction steps into a single sequence. |

| C-H Functionalization | Atom economy, simplified starting materials. | Development of selective catalysts for direct functionalization. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Adaptation of existing batch syntheses to continuous flow systems. |

Advanced Spectroscopic Characterization Techniques for Complex Analogs

As more complex analogs of this compound are synthesized, their structural elucidation will demand more sophisticated analytical techniques. While standard methods like FT-IR and Raman spectroscopy are useful for basic characterization, the intricate structures of future analogs will necessitate a multi-technique approach. nih.gov

Future research should leverage advanced spectroscopic methods to provide detailed structural and electronic information:

2D NMR Spectroscopy: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) will be essential for unambiguously assigning the complex NMR spectra of highly substituted derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure of these compounds and understanding their solid-state packing, which is crucial for materials science applications. nih.gov

Computational Spectroscopy: The integration of Density Functional Theory (DFT) calculations with experimental spectroscopic data can provide deeper insights into the electronic structure and vibrational modes of these molecules, aiding in the interpretation of complex spectra. mtu.edu

Deeper Mechanistic Understanding of Benzonitrile Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of the benzonitrile core is fundamental to designing new synthetic transformations and predicting the behavior of these compounds in various applications. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.org The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group in this compound creates a unique electronic environment that warrants detailed mechanistic investigation.

Future research directions should include:

Kinetic Studies: Performing detailed kinetic analysis of key reactions to elucidate reaction orders, activation energies, and the influence of substituents on reaction rates.

In-situ Spectroscopy: Utilizing techniques like reaction IR or NMR spectroscopy to monitor reactions in real-time, allowing for the detection of transient intermediates.

Computational Modeling: Employing quantum chemical calculations to map potential energy surfaces, identify transition states, and rationalize observed reactivity and selectivity. For instance, understanding the mechanism of benzonitrile hydrolysis, which proceeds through an amide intermediate, can inform the design of controlled functional group transformations. pearson.comyoutube.com

| Mechanistic Investigation Tool | Information Gained |

| Kinetic Studies | Reaction rates, activation parameters, substituent effects. |

| In-situ Spectroscopy | Identification of reaction intermediates and pathways. |

| Computational Modeling | Transition state structures, reaction energy profiles. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel molecules with tailored properties. nih.govnih.gov For derivatives of this compound, these computational tools can accelerate the discovery of new compounds for applications in medicine and materials science.

Future research in this domain will likely focus on:

Generative Models: Using deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to design novel benzonitrile derivatives with desired electronic or biological properties. youtube.com

Predictive Modeling: Developing ML models to accurately predict properties like bioactivity, toxicity, and material performance based on molecular structure, thereby reducing the need for extensive experimental screening. zenodo.org

Automated Synthesis: Integrating AI-driven compound design with robotic platforms for automated synthesis and testing, creating a closed-loop "design-make-test-analyze" cycle that can dramatically accelerate the pace of discovery. nih.gov

Expanding the Scope of Applications in Emerging Fields of Organic and Materials Chemistry

The unique combination of functional groups in this compound makes it an attractive building block for various advanced materials. While benzonitrile derivatives are already being explored in certain areas, significant potential for new applications remains untapped.

Promising avenues for future research include:

Organic Electronics: Designing and synthesizing novel benzonitrile derivatives for use in Organic Light-Emitting Diodes (OLEDs), leveraging their potential for thermally activated delayed fluorescence (TADF). rsc.org

Energy Storage: Investigating the utility of fluorinated benzonitriles as components of electrolytes or electrode materials in next-generation batteries, such as lithium-ion batteries. nbinno.com